Cesium Green

Vue d'ensemble

Description

Synthesis Analysis

A paper titled “Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals” provides a comprehensive hot-injection synthesis protocol for CsPbBr3 nanocrystals . The paper outlines intrinsic and extrinsic factors that affect its reproducibility and elucidates in detail the precursor solution preparation, nanocrystal formation and growth, and post-preparative purification and storage conditions .

Chemical Reactions Analysis

The paper “Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals” discusses the formation and growth of CsPbBr3 nanocrystals . Another paper titled “Gas-Phase Reactivity of Cesium-Containing Species by Quantum Chemistry” discusses four different reactions involving cesium .

Physical And Chemical Properties Analysis

Cesium is a naturally-occurring element found in rocks, soil, and dust at low concentrations . It has the lowest boiling point and melting point, highest vapor pressure, highest density, and lowest ionization potential among the stable alkali metals .

Applications De Recherche Scientifique

1. Intracellular Imaging in Plants

Cesium Green has been effectively used for high-resolution imaging of cesium (Cs) distribution within plants. In a study, it enabled the detection of micrometer-sized Cs particles and was applied to image Cs localization in Arabidopsis. This application is crucial for understanding the environmental impact of radioactive materials like Cs on plant life (Akamatsu et al., 2014).

2. Development of Perovskite-Polymer Composites

Research has focused on the integration of cesium lead bromide or organolead halide methylammonium bromide polymer composites, where this compound plays a vital role. These composites show potential for applications in optoelectronics, including light-emitting diodes (LEDs), due to their unique luminescent properties and stability (Xin, Zhao, & Zhang, 2018).

3. Optical Sensors for Cesium Detection

This compound has been utilized in developing optical sensors for detecting cesium ions. These sensors are advantageous for their non-destructive nature, high sensitivity, and applicability in biological systems. They provide critical information for rapid cesium ion detection, especially in environmental and biological contexts (Kumar, Leray, & Depauw, 2016).

4. Cesium Separation and Extraction Technologies

Innovations in extraction and separation technologies involving cesium have been explored. This compound contributes to developing novel extraction reagents and porous ion-exchange materials for efficient cesium separation, fundamental for both environmental and technological applications (Xi-ping, 2010).

5. Fabrication of Paper-Based Analytical Devices

This compound is instrumental in creating paper-based colorimetric devices for cesium detection in environmental samples. This application showcases the potential for low-cost, portable sensors that can rapidly and selectively detect cesium, critical for monitoring environmental pollution (Kang et al., 2017).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cesium Green plays a crucial role in biochemical reactions by selectively binding to cesium ions. This interaction is facilitated by the unique structure of this compound, which allows it to form a stable complex with cesium ions. The binding of this compound to cesium ions is highly specific, and this specificity is attributed to the presence of functional groups that interact with cesium ions through coordination bonds. The primary biomolecules that this compound interacts with include proteins and enzymes that are involved in ion transport and homeostasis. For example, this compound has been shown to interact with potassium transporters, which are responsible for the uptake and distribution of cesium ions in plant cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plant cells, this compound is used to monitor the uptake and distribution of cesium ions, which can influence cell function by altering ion homeostasis. The presence of cesium ions can disrupt potassium uptake, leading to changes in cellular metabolism and gene expression. In HeLa cells, this compound has been shown to suppress cell proliferation by inhibiting cellular metabolism. This effect is mediated through the inhibition of glycolytic enzymes, such as pyruvate kinase, which rely on potassium as a cofactor . The disruption of potassium homeostasis by cesium ions can also affect cell signaling pathways, leading to alterations in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to cesium ions. This binding is facilitated by the functional groups present in this compound, which form coordination bonds with cesium ions. The binding of this compound to cesium ions can inhibit the activity of enzymes that require potassium as a cofactor, such as pyruvate kinase. This inhibition leads to a decrease in cellular metabolism and energy production. Additionally, this compound can induce changes in gene expression by affecting ion homeostasis and signaling pathways. For example, the presence of cesium ions can activate stress response pathways, leading to the upregulation of genes involved in ion transport and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its fluorescence intensity can decrease over time due to photobleaching. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of ion homeostasis and metabolism. For example, prolonged exposure to cesium ions can lead to sustained changes in gene expression and cellular responses, which can impact cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to monitor cesium distribution without causing significant toxicity. At high doses, this compound can induce toxic effects, such as gastrointestinal distress, hypotension, and cardiac arrhythmias. These adverse effects are primarily due to the disruption of potassium homeostasis by cesium ions, which can affect cardiac and neurological function. In animal studies, high doses of cesium chloride have been shown to cause severe hypokalemia and cardiac arrhythmias, highlighting the importance of careful dosage management when using this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to ion transport and homeostasis. The primary pathway involves the uptake of cesium ions through potassium transporters, which are responsible for maintaining ion balance within cells. Once inside the cell, cesium ions can compete with potassium for binding sites on enzymes and transporters, leading to changes in metabolic flux and metabolite levels. For example, cesium ions can inhibit the activity of pyruvate kinase, leading to a decrease in glycolytic flux and energy production . Additionally, cesium ions can affect the biosynthesis of glutathione, a key antioxidant that helps mitigate the toxic effects of cesium stress.

Transport and Distribution

This compound is transported and distributed within cells and tissues through ion transporters and binding proteins. The primary transporters involved in cesium uptake are potassium transporters, which facilitate the movement of cesium ions across cell membranes. Once inside the cell, this compound can bind to cesium ions and form stable complexes that are distributed throughout the cytoplasm and organelles. The distribution of this compound within cells is influenced by the presence of binding proteins and transporters that regulate ion homeostasis. For example, this compound has been used to visualize the intracellular distribution of cesium ions in plant cells, revealing their accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and organelles where ion transport and metabolism occur. This compound can be targeted to specific compartments through the presence of targeting signals and post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can affect cellular respiration and energy production. Additionally, this compound can localize to the nucleus, where it can influence gene expression by affecting ion homeostasis and signaling pathways . The precise localization of this compound within cells is determined by its interactions with transporters and binding proteins that regulate its distribution and activity.

Propriétés

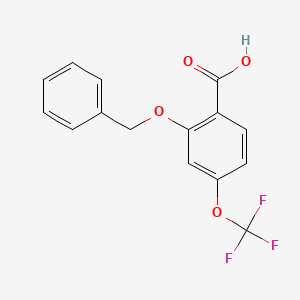

IUPAC Name |

4-[4-[4-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]phenyl]phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO8/c34-30-11-5-27(6-12-30)25-1-3-26(4-2-25)28-7-13-31(14-8-28)40-23-21-38-19-17-37-18-20-39-22-24-41-32-15-9-29(10-16-32)33(35)36/h1-16,34H,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBZEWQACQBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCOCCOCCOCCOC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

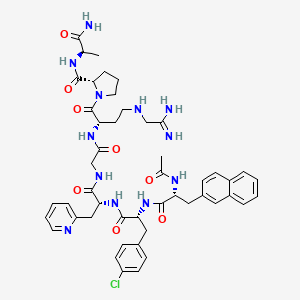

![(4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1495866.png)

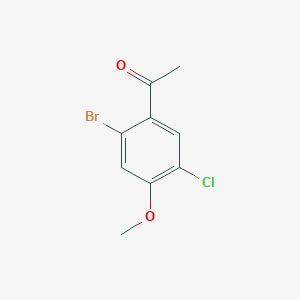

![methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-bromobenzoate](/img/structure/B1495874.png)

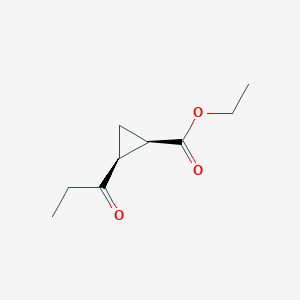

![Cis-6-Benzyl-4-Oxo-Octahydro-Pyrrolo[3,4-B]Pyridine-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1495881.png)

![Methyl (2S)-2-Amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate](/img/structure/B1495914.png)